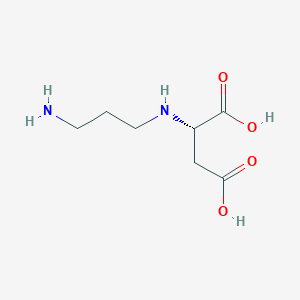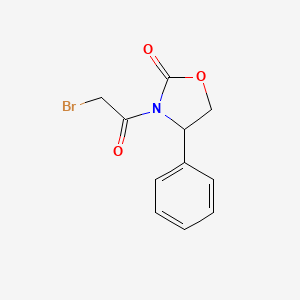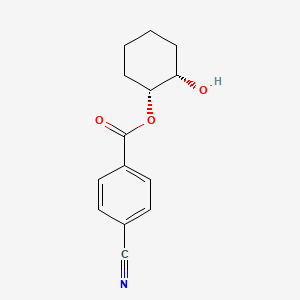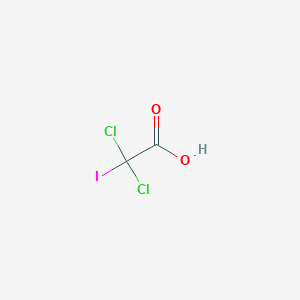
3,3'-Bi-1,2,5-thiadiazole, 4,4'-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Bi-1,2,5-thiadiazole, 4,4’-diphenyl- is a heterocyclic compound that features two thiadiazole rings connected by a biaryl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bi-1,2,5-thiadiazole, 4,4’-diphenyl- typically involves the formation of the thiadiazole rings followed by their coupling. One common method involves the cyclization of appropriate dithiocarbazate precursors under oxidative conditions. The reaction conditions often include the use of oxidizing agents such as iodine or bromine in solvents like acetic acid or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3,3’-Bi-1,2,5-thiadiazole, 4,4’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole rings to thiadiazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiadiazoline derivatives, and various substituted thiadiazoles .
Scientific Research Applications
3,3’-Bi-1,2,5-thiadiazole, 4,4’-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3,3’-Bi-1,2,5-thiadiazole, 4,4’-diphenyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure but differ in their substitution patterns and properties.
Benzothiadiazole Derivatives: These compounds have a benzene ring fused to the thiadiazole ring, offering different electronic and steric properties.
Uniqueness: 3,3’-Bi-1,2,5-thiadiazole, 4,4’-diphenyl- is unique due to its biaryl linkage, which imparts distinct electronic and steric characteristics. This structural feature enhances its stability and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
195703-67-4 |
|---|---|
Molecular Formula |
C16H10N4S2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-phenyl-4-(4-phenyl-1,2,5-thiadiazol-3-yl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C16H10N4S2/c1-3-7-11(8-4-1)13-15(19-21-17-13)16-14(18-22-20-16)12-9-5-2-6-10-12/h1-10H |
InChI Key |
YNZNBIHICGGSAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSN=C2C3=NSN=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)

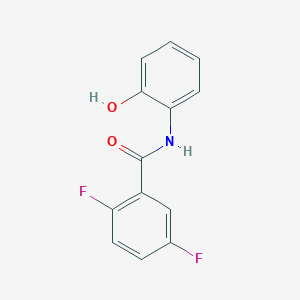
![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)
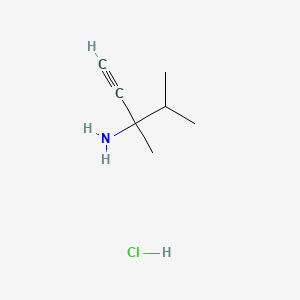
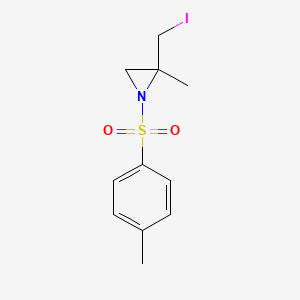
![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)

![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)
